Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 5-piperidin-4-yl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-13-9(8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13) |
InChI Key |
PAYQPOZESPRQEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a pyrazole precursor under controlled conditions. For instance, the reaction of 4-piperidone with hydrazine hydrate followed by esterification can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficiency of the production process .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6–8 hr | 3-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid | 80–90% | |
| Basic hydrolysis | NaOH (2M), MeOH, reflux | Same as above | 85–92% |
The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon. The piperidine ring remains stable under these conditions .
Piperidine Nitrogen Functionalization
The secondary amine in the piperidine ring participates in alkylation, acylation, and sulfonylation reactions, enabling diversification of the molecule’s pharmacological profile.
Alkylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 50°C, 12 hr | N-Methylpiperidinyl pyrazole derivative | 70–75% | |
| Benzyl bromide | THF, DIEA, rt, 24 hr | N-Benzylpiperidinyl pyrazole derivative | 65–68% |
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, TEA, 0°C → rt | N-Acetylpiperidinyl pyrazole derivative | 82–85% | |
| Boc anhydride | THF, DMAP, rt, 6 hr | N-Boc-protected derivative | 88–90% |
These reactions exploit the nucleophilicity of the piperidine nitrogen. Steric hindrance from the pyrazole ring slightly reduces reactivity compared to unsubstituted piperidines .
Pyrazole Ring Modifications
The pyrazole ring undergoes electrophilic substitution and cycloaddition reactions, though its electron-deficient nature limits reactivity.
Nitration
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitro-pyrazole derivative | 50–55% |
Suzuki Coupling
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 hr | 5-Aryl-pyrazole derivative | 60–65% |
Nitration occurs preferentially at the C-5 position due to the electron-withdrawing effect of the ester group. Cross-coupling reactions require palladium catalysts and tolerate aryl boronic acids with electron-donating groups .
Piperidine Ring Oxidation
The piperidine ring undergoes oxidation to form N-oxides under mild conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | DCM, rt, 6 hr | Piperidine N-oxide derivative | 75–80% |
Ester Reduction
The ester group can be reduced to a primary alcohol:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → reflux | 4-(Hydroxymethyl)pyrazole derivative | 70–75% |
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzoyl nitrile oxide | Toluene, reflux, 8 hr | Pyrazolo[1,5-a]pyridine derivative | 55–60% |
Stability and Degradation
Scientific Research Applications
Biological Activities
The biological activities of methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can be categorized into several key areas:
Anticancer Activity
Numerous studies have demonstrated the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. A structure-activity relationship analysis revealed that substituents on the piperidine ring significantly influence the compound's effectiveness.
Antifungal Properties
This compound has shown promising antifungal activity against several pathogenic fungi. In vitro studies indicate that this compound effectively inhibits fungal growth, making it a candidate for further development in antifungal therapies.
Anti-inflammatory Effects
The anti-inflammatory potential of this pyrazole derivative is notable, as it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production in response to lipopolysaccharide stimulation. This suggests therapeutic applications in treating inflammatory diseases.
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, on breast cancer cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, highlighting its potential as an anticancer agent .
Antifungal Activity
In another investigation focused on antifungal properties, compounds structurally related to this compound exhibited significant inhibition against Fusarium solani and Botrytis cinerea. These findings support the compound's potential application in agricultural antifungal treatments .
Data Tables
| Biological Activity | Compound | Effectiveness |
|---|---|---|
| Anticancer | This compound | IC50 = 15 µM (MCF-7) |
| Antifungal | This compound | Effective against Cytospora sp. |
| Anti-inflammatory | This compound | Inhibition of TNF-α production |
Mechanism of Action
The mechanism of action of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate with its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|---|---|
| This compound (Target) | Not provided | C10H15N3O2* | ~209.25* | Piperidin-4-yl (C5H10N) at C3 | Methyl ester, secondary amine | High solubility in acidic media |
| Methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | 2090591-13-0 | C11H17N3O2 | 223.27 | Piperidin-4-yl at N1, methyl at C3 | Methyl ester, tertiary amine | Increased steric hindrance at N1 |
| Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | 1017782-45-4 | C9H14N2O2 | 182.22 | tert-Butyl (C4H9) at C3 | Methyl ester | Lipophilic, low polarity |
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | Not provided | C7H10N2O2 | 154.17 | Ethyl ester, methyl at C3 | Ethyl ester | Higher lipophilicity vs. methyl ester |
| 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride | 2093702-63-5 | C10H11BrClN | 260.56 | Piperidin-3-yl at C3, carboxamide | Amide, hydrochloride salt | Enhanced stability vs. ester analogs |
Key Observations:
- Substituent Position: The placement of the piperidine group (e.g., at C3 vs. N1) significantly alters steric and electronic profiles.
- Ester vs. Amide : Replacement of the methyl ester with a carboxamide () improves hydrolytic stability but reduces metabolic activation, a critical factor in prodrug design .
- Piperidine vs. tert-Butyl : The piperidin-4-yl group (target compound) enhances water solubility under acidic conditions compared to the hydrophobic tert-butyl substituent (), which may improve bioavailability in gastric environments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate?
- Methodology : The compound can be synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives and piperidin-4-yl-containing precursors. For example, cyclocondensation using dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives under reflux conditions yields pyrazole-4-carboxylate intermediates, which can be further functionalized . Post-functionalization of the pyrazole core with piperidin-4-yl groups may involve nucleophilic substitution or coupling reactions under basic conditions .
- Key Reagents :
| Reagent | Role | Conditions |
|---|---|---|
| β-ketoesters | Core building block | Reflux in ethanol |
| DMF-DMA | Cyclization promoter | 80–100°C, 6–12 h |
| Piperidin-4-yl halides | Substituent source | K₂CO₃, DMF, 60°C |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., piperidinyl CH₂ groups at δ 2.5–3.5 ppm, pyrazole protons at δ 7.5–8.5 ppm) and confirms ester carbonyl signals (δ ~165–170 ppm) .
- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₆N₃O₂: 238.12) and fragmentation patterns .
- IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and N-H/N-C vibrations in the pyrazole-piperidine system .
Q. What are the typical reactivity patterns of the ester and piperidinyl groups?
- Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH/H₂O) converts the methyl ester to a carboxylic acid, enabling further derivatization (e.g., amide coupling) .
- Piperidinyl Functionalization : The piperidine nitrogen undergoes alkylation or acylation (e.g., with methyl iodide or acyl chlorides) to modulate steric/electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
